molecular formula C6H5Br2N B160544 2,4-Dibromo-3-methylpyridine CAS No. 128071-93-2

2,4-Dibromo-3-methylpyridine

Cat. No. B160544
CAS RN: 128071-93-2
M. Wt: 250.92 g/mol
InChI Key: OAHDTPWZWVNOGM-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methylpyridine is a chemical compound with the empirical formula C6H5Br2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of 2,4-Dibromo-3-methylpyridine and its derivatives often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . Another common method is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3-methylpyridine has been analyzed using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dibromo-3-methylpyridine are diverse. One notable reaction is the Suzuki cross-coupling reaction, which is used to synthesize a series of novel pyridine derivatives . Another reaction involves the conversion to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Physical And Chemical Properties Analysis

2,4-Dibromo-3-methylpyridine is a solid substance . Its molecular weight is 236.89 . The melting point of a similar compound, 2,5-Dibromo-3-methylpyridine, is reported to be between 43-47 °C .

Scientific Research Applications

Supramolecular Assembly

2,4-Dibromo-3-methylpyridine has been used in the construction of a supramolecular assembly. This assembly was achieved through hydrogen bonding interactions. The structure of the molecular salt was determined by single-crystal X-ray crystallography . This assembly has potential applications in pharmacological industries, nonlinear optics, electronic devices, and host–guest chemistry .

Synthesis of Novel Pyridine Derivatives

The compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. This process produced these novel pyridine derivatives in moderate to good yield . These derivatives have potential applications in liquid crystals .

Preparation of Crown-Ester-Bipyridines and Viologens

2,4-Dibromo-3-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens. This is achieved through sodium or nickel reductive coupling, side chain oxidation, and esterification . These compounds have extensive applications in the fields of pharmaceuticals and material science .

Fluorination of Pyridine

The compound can be used in the fluorination of pyridine. This process forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Fluorinated pyridines have potential applications in the pharmaceutical industry due to their biological activity .

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is flammable and toxic if swallowed . It can cause skin irritation, serious eye damage, and toxicity if inhaled or in contact with skin . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Target of Action

2,4-Dibromo-3-methylpyridine is a chemical compound that has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The primary target of these inhibitors is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its targets by inhibiting the p38α MAP kinase . This inhibition is achieved through competitive inhibition of adenosine triphosphate (ATP), which is essential for the kinase’s activity . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The inhibition of p38α MAP kinase affects several biochemical pathways. It modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The result of the action of 2,4-Dibromo-3-methylpyridine, when used in the synthesis of p38α MAP kinase inhibitors, is the inhibition of the kinase’s activity . This leads to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .

properties

IUPAC Name

2,4-dibromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHDTPWZWVNOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568132
Record name 2,4-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-methylpyridine

CAS RN

128071-93-2
Record name 2,4-Dibromo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128071-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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